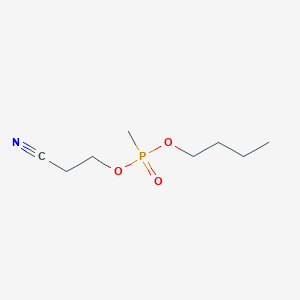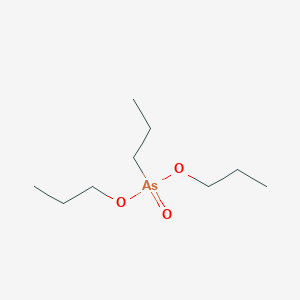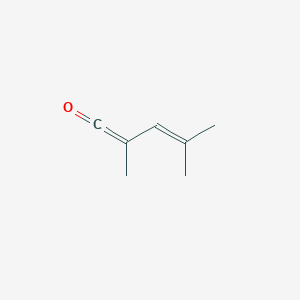![molecular formula C17H17NO4S B14629829 {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid CAS No. 58237-87-9](/img/structure/B14629829.png)
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid is an organic compound that features both a benzyloxycarbonyl (Cbz) protecting group and a benzylsulfanyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with a halogenated acetic acid derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzylsulfanyl acetic acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation or treatment with strong acids.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Deprotected Amino Acids: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid depends on its specific application:
Prodrug Activation: In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved enzymatically or chemically to release the active drug.
Biochemical Pathways: The benzylsulfanyl group can interact with biological targets, potentially modifying enzyme activity or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(Benzyloxy)carbonyl]amino}(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyphenyl group instead of a benzylsulfanyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
Structural Features: The presence of both benzyloxycarbonyl and benzylsulfanyl groups provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific combination of functional groups makes it particularly useful in peptide synthesis and as a prodrug in medicinal chemistry.
Eigenschaften
CAS-Nummer |
58237-87-9 |
|---|---|
Molekularformel |
C17H17NO4S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-benzylsulfanyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(23-12-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
FNSYHPFDRKJPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)

![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)



stannane](/img/structure/B14629820.png)





